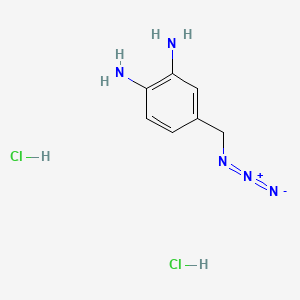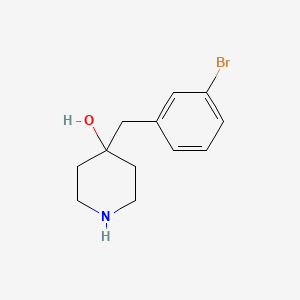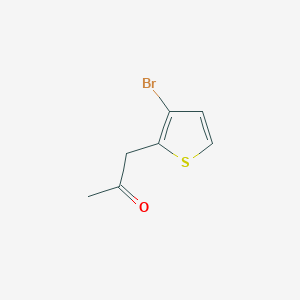
2-(1-Benzothiophen-3-yl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzo[b]thiophen-3-yl)pyrrolidine is a heterocyclic compound that features a pyrrolidine ring fused to a benzo[b]thiophene moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The benzo[b]thiophene structure is known for its biological activities, while the pyrrolidine ring is a common scaffold in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzo[b]thiophen-3-yl)pyrrolidine typically involves the coupling of a benzo[b]thiophene derivative with a pyrrolidine derivative. One common method is the palladium-catalyzed cross-coupling reaction. For example, 2-iodobenzo[b]thiophene can be coupled with pyrrolidine using a palladium catalyst under suitable conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Benzo[b]thiophen-3-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzo[b]thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzo[b]thiophene ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the benzo[b]thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzo[b]thiophene derivatives.
Substitution: Halogenated benzo[b]thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Benzo[b]thiophen-3-yl)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-(Benzo[b]thiophen-3-yl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity, while the benzo[b]thiophene moiety can contribute to the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
2-Phenylpyridine: Another heterocyclic compound with a pyridine ring instead of a benzo[b]thiophene ring.
2-(Benzo[b]thiophen-2-yl)pyridine: Similar structure but with a pyridine ring instead of a pyrrolidine ring.
Uniqueness: 2-(Benzo[b]thiophen-3-yl)pyrrolidine is unique due to the combination of the benzo[b]thiophene and pyrrolidine rings, which can provide a distinct set of chemical and biological properties. This combination can lead to enhanced stability, reactivity, and potential biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C12H13NS |
|---|---|
Molekulargewicht |
203.31 g/mol |
IUPAC-Name |
2-(1-benzothiophen-3-yl)pyrrolidine |
InChI |
InChI=1S/C12H13NS/c1-2-6-12-9(4-1)10(8-14-12)11-5-3-7-13-11/h1-2,4,6,8,11,13H,3,5,7H2 |
InChI-Schlüssel |
FVVWVQORZLPJKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)C2=CSC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


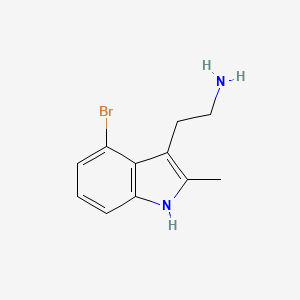
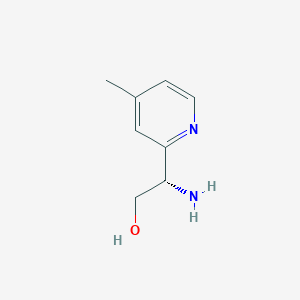



![tert-butylN-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate](/img/structure/B13600123.png)

